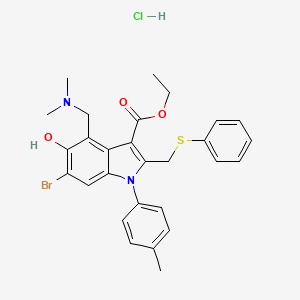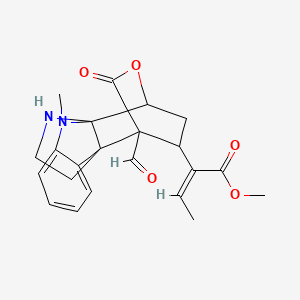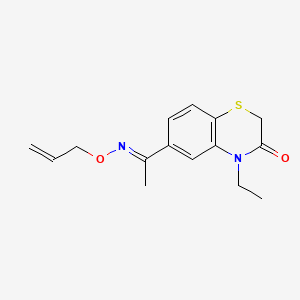
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- is a chemical compound that features both difluoroethoxy and trifluoromethyl groups attached to a benzenesulfonic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- typically involves the introduction of difluoroethoxy and trifluoromethyl groups onto a benzenesulfonic acid scaffold. One common method involves the use of difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts, such as difluoromethylating agents and trifluoromethylating agents, under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These processes often utilize metal-based catalysts and specialized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the sulfonic acid group or the aromatic ring can be targeted.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of ethers, amines, or thiols .
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- has several scientific research applications:
Pharmaceuticals: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.
Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, with enhanced properties like chemical resistance and thermal stability
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The difluoroethoxy and trifluoromethyl groups can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or pesticidal effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid, 2-(trifluoromethyl)-: Lacks the difluoroethoxy group, which may result in different chemical properties and applications.
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
Benzenesulfonic acid, 4-(trifluoromethyl)-: The trifluoromethyl group is positioned differently, which can influence the compound’s chemical behavior
Uniqueness
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- is unique due to the presence of both difluoroethoxy and trifluoromethyl groups on the benzenesulfonic acid scaffold. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
1041752-27-5 |
|---|---|
Fórmula molecular |
C9H7F5O4S |
Peso molecular |
306.21 g/mol |
Nombre IUPAC |
2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H7F5O4S/c10-7(11)4-18-6-3-1-2-5(9(12,13)14)8(6)19(15,16)17/h1-3,7H,4H2,(H,15,16,17) |
Clave InChI |
MGLIXTMHEDMOPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


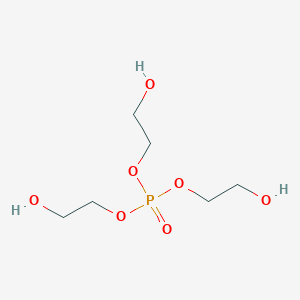
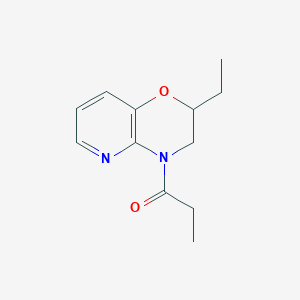

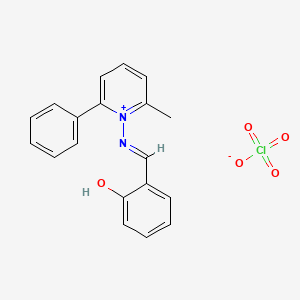
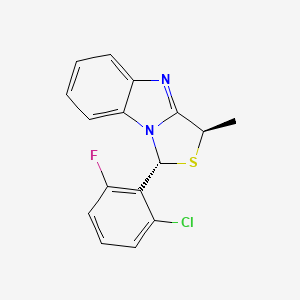
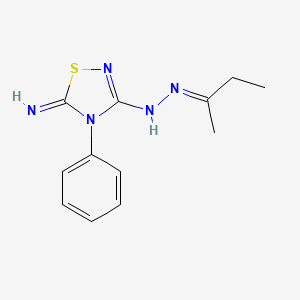
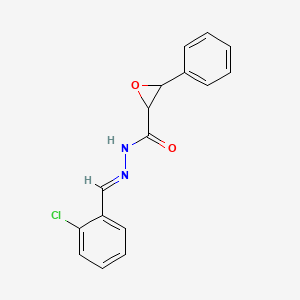
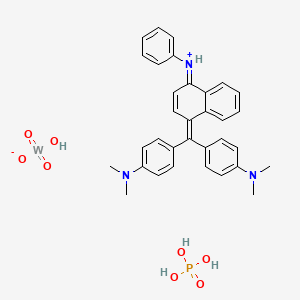


![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
